4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile
Description
4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile is a nitrogen-rich heterocyclic compound featuring a benzonitrile core linked to a piperazine ring substituted with a 4-aminobenzoyl group. This structure confers unique electronic and steric properties, making it a candidate for therapeutic and catalytic applications. The benzonitrile moiety enhances solubility, while the piperazine and aminobenzoyl groups enable diverse intermolecular interactions .
Properties
IUPAC Name |
4-[4-(4-aminobenzoyl)piperazin-1-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c19-13-14-1-7-17(8-2-14)21-9-11-22(12-10-21)18(23)15-3-5-16(20)6-4-15/h1-8H,9-12,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGVZNAYCIKFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239370 | |
| Record name | 4-[4-(4-Aminobenzoyl)-1-piperazinyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-73-5 | |
| Record name | 4-[4-(4-Aminobenzoyl)-1-piperazinyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Aminobenzoyl)-1-piperazinyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile typically involves the reaction of 4-aminobenzoyl chloride with 1-(4-cyanophenyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound has the molecular formula and features a unique structure that includes a piperazine ring substituted with an aminobenzoyl group and a benzonitrile moiety. The synthesis typically involves the reaction of 4-aminobenzoyl chloride with 1-(4-cyanophenyl)piperazine under basic conditions, often using triethylamine as a base to facilitate the reaction while preventing hydrolysis .
Medicinal Chemistry
Building Block for Pharmaceuticals
4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile serves as an important building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance bioactivity against diseases, particularly those affecting the central nervous system. The compound has been investigated for its potential in developing treatments for conditions such as depression and anxiety disorders.
Case Study: Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes involved in cancer cell proliferation. The aminobenzoyl group forms hydrogen bonds with enzyme active sites, while the piperazine ring engages in hydrophobic interactions, modulating enzyme activity and potentially leading to reduced tumor growth .
Material Science
Development of Advanced Materials
The compound is being explored for its applications in material science, particularly in the development of polymers and nanomaterials. Its unique chemical properties make it suitable for creating materials with specific mechanical and thermal characteristics.
| Property | Description |
|---|---|
| Thermal Stability | High stability under various thermal conditions |
| Mechanical Strength | Enhanced strength when incorporated into polymer matrices |
Biological Research
Biochemical Assays
In biological research, this compound is utilized as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with various molecular targets enables researchers to investigate complex biochemical pathways.
Mechanism of Action
The mechanism of action of 4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The aminobenzoyl group can form hydrogen bonds with active sites of enzymes, while the piperazine ring can interact with receptor sites through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the piperazine ring or benzonitrile core, influencing physicochemical and biological properties:
Key Observations :
Key Observations :
- Higher Yields : Triazine derivatives () exhibit superior yields (>69%) compared to phthalazine analogs (18%, ), likely due to optimized reaction conditions.
- Melting Points : Compounds with rigid aromatic systems (e.g., 5k, ) have higher melting points (>250°C), suggesting stronger crystalline packing.
Key Observations :
Spectroscopic and Crystallographic Data
Biological Activity
4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in research.
Chemical Structure and Synthesis
The chemical structure of this compound features a piperazine ring substituted with an aminobenzoyl group and a benzonitrile moiety. The synthesis typically involves the reaction of 4-aminobenzoyl chloride with 1-(4-cyanophenyl)piperazine, leading to the formation of the target compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. Its aminobenzoyl group can form hydrogen bonds with active sites on enzymes, while the piperazine ring engages in hydrophobic interactions with receptor sites. This dual interaction modulates enzyme activity, potentially leading to reduced tumor growth .
- Receptor Interactions : It is also investigated for its ability to bind to various receptors, influencing signaling pathways critical for cell survival and proliferation. Such interactions may contribute to its anti-cancer effects by altering receptor-mediated signaling cascades .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Anticancer Studies : A study evaluated the compound's cytotoxicity across multiple cancer cell lines, demonstrating significant inhibition of cell proliferation in hematological malignancies and solid tumors. The findings suggest that this compound may serve as a lead structure for developing new anticancer agents .
- Enzyme Inhibition : Research indicated that derivatives of this compound exhibit competitive inhibition against tyrosinase, which is crucial in melanin synthesis. The most potent inhibitors showed IC50 values significantly lower than traditional inhibitors like kojic acid, suggesting enhanced efficacy .
- Kinase Selectivity : A comprehensive evaluation highlighted that compounds based on this structure demonstrated selective inhibition against several receptor tyrosine kinases involved in cancer progression, including EGFR and PDGFR. This selectivity is vital for minimizing off-target effects during therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
